molecular formula C15H24N2O4S B4823815 3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide

3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide

Cat. No.: B4823815
M. Wt: 328.4 g/mol
InChI Key: URRUKCPTSJYHLG-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a diethylsulfamoyl group, a methoxy group, and an isopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the acylation of 4-methoxybenzoic acid to form the corresponding benzoyl chloride. This intermediate is then reacted with diethylamine to introduce the diethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The diethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(diethylsulfamoyl)-4-hydroxy-N-(propan-2-yl)benzamide.

    Reduction: Formation of 3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(diethylsulfamoyl)-4-methoxy-N-(propan-2-yl)benzamide is unique due to the presence of the diethylsulfamoyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-6-17(7-2)22(19,20)14-10-12(8-9-13(14)21-5)15(18)16-11(3)4/h8-11H,6-7H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRUKCPTSJYHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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